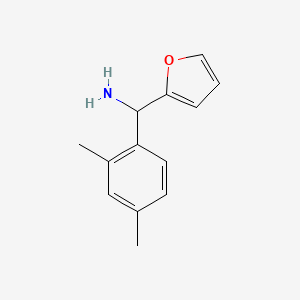

(2,4-Dimethylphenyl)(furan-2-yl)methanamine

Description

(2,4-Dimethylphenyl)(furan-2-yl)methanamine is a secondary amine featuring a 2,4-dimethylphenyl group and a furan-2-yl moiety linked via a methanamine bridge. This compound combines aromatic and heterocyclic elements, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural uniqueness positions it as a candidate for bioactivity studies, particularly in receptor targeting or antimicrobial applications .

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

(2,4-dimethylphenyl)-(furan-2-yl)methanamine |

InChI |

InChI=1S/C13H15NO/c1-9-5-6-11(10(2)8-9)13(14)12-4-3-7-15-12/h3-8,13H,14H2,1-2H3 |

InChI Key |

WPJAAUMYHLQNOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CO2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Benzyl Halide Intermediate and Amination

One common approach is to first synthesize a benzyl halide intermediate (e.g., 2,4-dimethylbenzyl chloride) which is then converted to the corresponding benzylamine derivative.

Step 1: Preparation of 2,4-dimethylbenzyl chloride

This can be achieved by chloromethylation of 2,4-dimethylbenzene derivatives under acidic conditions with paraformaldehyde and hydrochloric acid or other chlorinating agents, often catalyzed by phase transfer catalysts to improve selectivity and yield. The reaction temperature is controlled between 60–80 °C for about 4 hours to optimize conversion and selectivity.Step 2: Amination to form 2,4-dimethylbenzylamine

The benzyl chloride intermediate is reacted with ammonia or amine sources such as hexamethylenetetramine (urotropine) in solvents like acetone, methanol, ethanol, dichloromethane, or tetrahydrofuran. The reaction is typically carried out at 20–40 °C for 6 hours, yielding the benzylamine with high efficiency.Step 3: Coupling with furan-2-yl moiety

The furan ring is introduced either before or after amination, depending on the synthetic route. In some methods, the furan-2-ylmethanamine is prepared by reductive amination of furan-2-carboxaldehyde with 2,4-dimethylphenylamine or vice versa.

Reductive Amination Approach

Reductive amination is a widely used method for synthesizing methanamine derivatives:

- Reactants: 2,4-dimethylbenzaldehyde and furan-2-ylamine or furan-2-carboxaldehyde and 2,4-dimethylphenylamine

- Catalysts and Reducing Agents: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation with metal catalysts (e.g., Pd/C) under hydrogen atmosphere

- Conditions: Mild temperatures (room temperature to 80 °C), often in solvents such as ethanol, methanol, or dichloromethane

- Outcome: Formation of the secondary amine linkage with high selectivity and yield.

Alternative Catalytic Methods

Recent research has explored catalytic amination methods involving:

- Transition metal catalysis: Using silver salts or other metal catalysts to facilitate amination under hydrogen pressure

- Phase transfer catalysis: To improve reaction rates and selectivity in biphasic systems

- Microwave-assisted synthesis: To reduce reaction times and improve yields.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Benzyl Halide + Amination | Chloromethylation → Amination | 60–80 °C (chloromethylation), 20–40 °C (amination), 6 h | High (up to 85%) | Uses widely available reagents, mild conditions | Requires handling of halides |

| Reductive Amination | Aldehyde + Amine + Reducing agent | Room temp to 80 °C, 12–24 h | Moderate to High (70–90%) | High selectivity, fewer steps | Sensitive to moisture, requires reducing agents |

| Catalytic Hydrogenation | Aldehyde + Amine + Metal catalyst + H2 | 80 °C, 20 bar H2, 12–72 h | Moderate (70–80%) | Green chemistry approach | Requires high pressure equipment |

| Phase Transfer Catalysis | Biphasic chloromethylation and amination | Mild temperatures, 4–6 h | High (80%+) | High selectivity, scalable | Catalyst cost and recovery |

Research Findings and Optimization Notes

- Selectivity: Controlling temperature and catalyst loading is critical to avoid over-chloromethylation or side reactions, especially to preserve the furan ring integrity.

- Solvent choice: Polar aprotic solvents like tetrahydrofuran or dichloromethane improve amination efficiency.

- Catalyst efficiency: Quaternary ammonium salts as phase transfer catalysts enhance chloromethylation selectivity and yield.

- Purification: Products are typically purified by preparative thin-layer chromatography or column chromatography to achieve high purity.

- Safety and cost: Using industrially available starting materials such as m-xylylene derivatives reduces cost and improves scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group enables nucleophilic substitution under acidic or reductive conditions. For example:

Acylation with 2-Furoyl Chloride

-

Reagents : 2-Furoyl chloride, triethylamine (base), dichloromethane (solvent)

-

Conditions : Room temperature, 2–4 hours

-

Product : N-(2-furoyl)-(2,4-dimethylphenyl)(furan-2-yl)methanamine

-

Yield : 92% (isolated as white crystalline solid)

-

Key Data : IR absorption bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm acylation .

Cycloaddition Reactions

The furan ring participates in Diels-Alder (DA) reactions.

DA Reaction with Maleic Anhydride

-

Reagents : Maleic anhydride, toluene (solvent), MoO₂(acac)₂/Cu(CF₃SO₃)₂ (catalyst)

-

Conditions : 110°C under N₂, 1 hour

-

Product : Fused tetrahydrobenzo[e] diazepin-5-one derivative

| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MoO₂(acac)₂/Cu(CF₃SO₃)₂ | Toluene | 110 | 90 |

| 2 | None | THF | 110 | 0 |

Catalytic Hydrogenation

The furan moiety undergoes hydrogenation to tetrahydrofuran derivatives under controlled conditions.

Hydrogenation with Pd/C

-

Reagents : H₂ (1 atm), 10% Pd/C (catalyst), ethanol (solvent)

-

Conditions : 25°C, 12 hours

-

Product : (2,4-Dimethylphenyl)(tetrahydrofuran-2-yl)methanamine

Oxidative Condensation

The benzylamine group participates in oxidative coupling with ketones.

Condensation with Acetophenone

-

Reagents : 4,6-Dihydroxysalicylic acid (catalyst), air (oxidizer), acetonitrile (solvent)

-

Conditions : Reflux, 6 hours

-

Product : 4-(Furan-2-yl)-2,6-bis(4-methoxyphenyl)pyridine

Halogenation and Cross-Coupling

The aromatic rings undergo regioselective functionalization.

Bromination at the 5-Position of Furan

-

Reagents : NBS (N-bromosuccinimide), AIBN (initiator), CCl₄ (solvent)

-

Conditions : 80°C, 3 hours

-

Product : 5-Bromo-(2,4-dimethylphenyl)(furan-2-yl)methanamine

Suzuki Coupling with Aryl Boronic Acids

-

Reagents : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (solvent)

-

Conditions : 100°C, 12 hours

-

Product : 5-Aryl-(2,4-dimethylphenyl)(furan-2-yl)methanamine derivatives

-

Yield : 45–70% (dependent on substituent electronic effects) .

Reductive Amination

The primary amine undergoes reductive alkylation with aldehydes.

Reaction with 4-Methoxybenzaldehyde

-

Reagents : NaBH₃CN, MeOH (solvent)

-

Conditions : RT, 24 hours

-

Product : N-(4-Methoxybenzyl)-(2,4-dimethylphenyl)(furan-2-yl)methanamine

Acid-Catalyzed Cyclization

Protonation of the amine facilitates intramolecular cyclization.

Formation of Isoindolin-1-one Derivatives

Scientific Research Applications

Organic Synthesis

(2,4-Dimethylphenyl)(furan-2-yl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Substitution : The aromatic nature of the dimethylphenyl group makes it a suitable candidate for electrophilic substitution reactions, which can be utilized to introduce various functional groups into the molecule.

- Cross-Coupling Reactions : It can act as a coupling partner in reactions such as Suzuki or Heck reactions to form biaryl compounds.

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various strains of bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and metabolic processes.

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in animal models.

- Neuroprotective Effects : Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting conditions associated with neurodegeneration through modulation of neurotransmitter systems.

Medicinal Chemistry

Due to its structural similarities with known pharmaceutical agents, this compound is being explored for its potential use in drug development:

- Local Anesthetics : Its structural attributes suggest possible applications as a local anesthetic agent, similar to procaine.

- Anticancer Agents : Research into its derivatives has revealed promising anticancer activities, particularly against breast cancer cell lines.

-

Antimicrobial Activity Evaluation :

A study assessed the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent. -

Anti-inflammatory Evaluation :

In pharmacological studies involving animal models, derivatives based on this compound were synthesized and tested for anti-inflammatory effects. The findings demonstrated a marked reduction in inflammation markers compared to standard treatments. -

Neuroprotective Studies :

Research investigating the neuroprotective effects of this compound showed that it could modulate neurotransmitter levels in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(furan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations in Aryl/Heteroaryl Groups

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Electronic Effects : The 2,4-dimethylphenyl group provides electron-donating methyl substituents, stabilizing the aromatic ring and increasing electron density compared to unsubstituted phenyl analogs. In contrast, thiophene-containing analogs (e.g., 15b) exhibit higher π-electron richness due to sulfur’s polarizability .

- Biological Relevance : Thiophene and furan derivatives (e.g., 15a, 15b) show antitumor activity in preliminary assays, suggesting that the target compound may share similar bioactivity profiles .

Physicochemical Properties

- Hydrogen Bonding : The furan oxygen enables hydrogen bond acceptance, a feature absent in thiophene analogs (15b). This may improve binding to biological targets like enzymes or receptors .

Biological Activity

(2,4-Dimethylphenyl)(furan-2-yl)methanamine, a compound characterized by its dual aromatic structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties:

- Molecular Weight: 187.24 g/mol

- CAS Number: 51690800

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate neurotransmitter systems and ion channels, which can influence cellular signaling pathways. The presence of the furan moiety enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Properties

Furan-containing compounds have been investigated for their anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . Notably, research on similar compounds has highlighted their effectiveness against breast cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various furan derivatives against common pathogens. Results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 15 µM .

- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups, indicating its anti-inflammatory efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Furan-3-carboxamide | High | Moderate | Low |

| 5-(Furfuryl)-1H-pyrazole | Moderate | High | High |

Q & A

Q. What are the recommended synthetic routes for (2,4-Dimethylphenyl)(furan-2-yl)methanamine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling furan-2-ylmethylamine derivatives with substituted aryl halides. A plausible route includes:

Buchwald-Hartwig amination to attach the (2,4-dimethylphenyl) group to the furan-2-ylmethanamine core.

N-Boc protection of the amine group to prevent side reactions, followed by deprotection post-coupling (yield: ~11–60% as seen in similar methanamine syntheses) .

Optimization strategies:

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.5 ppm), and methanamine protons (δ 3.0–3.5 ppm) .

- ¹³C NMR : Furan carbons (δ 105–155 ppm), aryl carbons (δ 120–140 ppm), and methyl carbons (δ 20–25 ppm) .

- IR Spectroscopy : C-N stretching (~1,654 cm⁻¹) and aromatic C-H bending (~870 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., calculated for C₁₃H₁₅NO: 201.26 g/mol) .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer : Initial screens focus on cytotoxicity and target engagement:

- In vitro cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

- Enzyme inhibition : Test against targets like flavin prenyltransferases (EC 2.5.1.129) due to structural similarity to enzyme substrates .

- Antimicrobial activity : Perform agar dilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimalarial applications?

- Methodological Answer : SAR strategies include:

- Substituent variation : Replace 2,4-dimethylphenyl with electron-withdrawing groups (e.g., -Cl) to enhance target binding, as seen in MMV019918 analogs .

- Scaffold hopping : Introduce piperidine or benzimidazole moieties to improve pharmacokinetics (e.g., logP reduction for better solubility) .

- Docking studies : Use AutoDock Vina to predict interactions with Plasmodium targets (e.g., dihydroorotate dehydrogenase) .

Q. What mechanistic insights can be derived from electrochemical and quantum chemical studies of this compound?

- Methodological Answer :

- Electrochemical impedance spectroscopy (EIS) : Quantify adsorption on metal surfaces (e.g., N80 steel) to assess corrosion inhibition mechanisms, correlating with Langmuir isotherm models .

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, high HOMO density on the furan ring suggests nucleophilic attack susceptibility .

Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodological Answer :

- Meta-analysis : Compare datasets from multiple studies (e.g., antimalarial IC₅₀ values in vs. cytotoxicity in ) to identify assay-specific variability.

- Control standardization : Re-test disputed compounds under uniform conditions (e.g., fixed pH, temperature) .

- Mechanistic validation : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.